9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one
Description
Properties
IUPAC Name |
9-bromo-8-methoxy-5H-thieno[2,3-c]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2S/c1-16-8-3-2-7-9(10(8)13)6-4-5-17-11(6)12(15)14-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQKMQDSAISGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C3=C2C=CS3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- 3-Amino-5-arylthiophenes and functionalized thiophenes are frequently used precursors.
- These are often prepared via sequential one-pot processes involving treatment of (het)aryl acetonitriles or acetates with (het)aryl dithioesters in the presence of lithium diisopropylamide (LDA), followed by alkylation and intramolecular condensation steps.
- Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate and related derivatives serve as key intermediates.
Formation of Thienoquinolinone Core
- The thieno[2,3-c]quinolin-4(5H)-one skeleton can be constructed via intramolecular heteroannulation of 3-amino- or 3-hydroxy-2-functionalized thiophenes.
- This is achieved by cyclization reactions that close the quinoline ring fused to the thiophene moiety.
- Microwave irradiation techniques have been employed to improve yields and reduce reaction times during condensation steps.
Introduction of the Methoxy Group
Bromination at the 9-Position
- Selective bromination is carried out on the quinoline ring to introduce the bromo substituent at the 9-position.
- This is typically done using brominating agents under controlled conditions to avoid over-bromination or side reactions.
- The brominated product, 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one, can be isolated and purified for further use.
Palladium-Catalyzed Cross-Coupling and Cyclization
- A key method involves Pd-catalyzed sequential cross-coupling and cyclization reactions starting from 4-hydroxyquinolin-2(1H)-ones.
- This strategy efficiently constructs the pyrrole ring fused to the quinoline system, facilitating the formation of the thieno[2,3-c]quinolin-4(5H)-one framework.
- The palladium catalyst promotes C–C bond formation and ring closure in a concise manner, improving overall synthetic efficiency.
Summary Table of Preparation Steps
Research Findings and Yields
- The preparation of substituted 3-amino/hydroxythiophenes via LDA-mediated reactions typically yields products in the range of 70–90%.
- Microwave-assisted condensation reactions for ring closure achieve yields up to 98%, significantly reducing reaction times.
- Methylation steps to introduce the methoxy group proceed with yields between 48% and 98%, depending on conditions.
- Pd-catalyzed cross-coupling and cyclization methods provide concise and high-yield routes to the fused heterocycles, with yields reported as efficient and reproducible.
Chemical Reactions Analysis
Types of Reactions
9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Sulfuric Acid: Acts as a catalyst in bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions for further functionalization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to these targets, affecting its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]quinolin-4(5H)-one Derivatives
OTS514 and OTS964
These are bioactive analogs developed as TOPK (T-LAK cell-originated protein kinase) inhibitors :
- OTS514: (R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one. IC₅₀: 2.6 nM (TOPK inhibition) . High potency but poor bioavailability due to the hydroxyl group .
- OTS964 : Dimethylated derivative of OTS514.
Structural Insights :
- Methyl groups (e.g., in OTS964) improve pharmacokinetics but reduce potency, highlighting a trade-off between activity and drug-likeness .
8-Methoxy-6-methylthieno[3,2-c]quinolin-4(5H)-one (5kc)
Thieno[3,4-c]quinolin-4(5H)-one Derivatives
8-Methoxythieno[3,4-c]quinolin-4(5H)-one (5)
Pyrrolo- and Furoquinolinone Analogs
3H-Pyrrolo[2,3-c]quinolin-4(5H)-one Derivatives
- Synthesized via [3+2] cycloaddition of TosMIC derivatives with alkynylquinolinones .
- Replacement of thiophene with pyrrole alters hydrogen-bonding capacity and solubility.
Dihydrofuro[2,3-c]quinolin-4(5H)-ones
- Constructed via basicity-controlled [3+2] cyclization of 3-hydroxyquinolinones with nitrostyrenes .
Biological Activity
9-Bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thienoquinolines, which are known for their diverse biological effects, including antibacterial, antifungal, and anticancer properties.
- Chemical Formula : C₁₂H₈BrN₁O₂S
- CAS Number : 1282168-23-3
- Molecular Weight : 302.16 g/mol
Antibacterial Properties
Research indicates that thienoquinoline derivatives exhibit significant antibacterial activity. For instance, studies have shown that derivatives of quinolin-4(1H)-ones can affect quorum sensing in bacteria, which is crucial for their virulence and biofilm formation . The bromination of these compounds enhances their reactivity and potential as antibacterial agents. Specifically, this compound may inhibit bacterial growth by interfering with signaling pathways critical for bacterial communication and survival.
Anticancer Activity
The anticancer potential of thienoquinoline derivatives has been explored in various studies. Compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar structures were tested against human cancer cell lines and exhibited IC₅₀ values in the low micromolar range, indicating potent activity against cancer cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects likely involve multiple pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress is another proposed mechanism where the compound increases ROS levels in cancer cells, leading to cell death.
- Targeting Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Sakhautdinov et al. (2020) | Investigated brominated quinoline derivatives for antibacterial activity | Synthesis and testing against various bacterial strains |
| ResearchGate Publication (2016) | Reported anticancer activity in related thienoquinoline compounds | Cell viability assays on human cancer cell lines |
| RSC Advances (2020) | Discussed synthesis methods and biological evaluations of fused tetracyclic quinolines | Synthesis followed by biological activity screening |
Q & A
Q. What synthetic methodologies are commonly employed to access 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one?
The synthesis of thieno[2,3-c]quinolin-4(5H)-one derivatives typically involves domino reactions, cycloadditions, or regioselective bromination. For example:
- Domino reactions : 4-Alkynyl-3-bromoquinolin-2(1H)-ones undergo Pd-catalyzed cross-coupling and cyclization to form thieno[2,3-c]quinolin-4(5H)-ones. This method allows functionalization at the C3 and C4 positions via sequential C–S bond formation and annulation .
- Bromination strategies : Bromination of 2-methylquinolin-4(1H)-ones can occur at the C2 methyl group or heterocyclic positions (C3/C6), depending on substituent effects. For instance, 3-benzyl-2-methylquinolin-4(1H)-one reacts with bromine to yield 2-(bromomethyl) derivatives, which are precursors for further functionalization .
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR spectra provide details on substituent environments. For example, methoxy groups resonate at ~δ 3.9–4.2 ppm, while aromatic protons in thienoquinolinones appear between δ 6.9–8.5 ppm .
- X-ray crystallography : Single-crystal studies confirm regiochemistry and folded conformations, as seen in related isoxazoloquinolinones where benzylic protons exhibit specific NOE correlations .
Advanced Research Questions
Q. What factors govern regioselectivity in the bromination of thieno[2,3-c]quinolin-4(5H)-one derivatives?
Regioselectivity is influenced by:
- Substituent electronic effects : Electron-donating groups (e.g., methoxy) direct bromination to electron-deficient positions. For example, 3-benzyl-2-methylquinolin-4(1H)-one undergoes bromination at the C2 methyl group due to stabilization of the resulting bromomethyl intermediate .
- Steric hindrance : Bulky substituents at C3 or C8 can block bromine access to specific sites, favoring alternative positions .
Q. How do reaction conditions impact product distribution in cycloaddition reactions involving thienoquinolinone precursors?
- Dienophile choice : N-Methylmaleimide reacts with oxime derivatives (e.g., 2a,b) to yield single stereoisomers (e.g., 7) in high yields, while phenyl vinyl sulphone or methyl acrylate produce regioisomeric mixtures (e.g., 8a,b and 9a,b) due to competing pathways .
- Temperature and solvent : Elevated temperatures (110–140°C) in toluene or xylene favor [3+2] cycloadditions, whereas polar solvents may stabilize intermediates for alternative cyclization routes .
Q. Can computational methods predict the reactivity of thieno[2,3-c]quinolin-4(5H)-one derivatives in electrophilic substitution?
Density functional theory (DFT) calculations can model electrophilic attack at specific positions. For example, Fukui indices identify nucleophilic sites, while molecular electrostatic potential maps highlight regions prone to bromination or nitration .
Contradictions and Open Challenges
- Reaction pathways : Competing intramolecular cyclization (e.g., 7-exo-trig vs. 6-endo) in oxime derivatives leads to divergent products under similar conditions .
- Regioselectivity in bromination : Conflicting reports exist on whether electronic or steric effects dominate, necessitating case-by-case analysis .
Future Directions
- Enantioselective synthesis : Chiral catalysts (e.g., Rawal’s catalyst) could enable asymmetric domino reactions for bioactive analogs .
- Biological activity profiling : Functionalized thienoquinolinones should be screened for antimicrobial or antitumor properties, leveraging their structural similarity to clinical anxiolytics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
